3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound that features an imidazole ring substituted with two phenyl groups at positions 4 and 5, and a propanoic acid group at position 1
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that imidazole derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, including antibacterial, antiviral, anti-inflammatory, and antitumor activities, among others .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, such as 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce partially or fully reduced imidazole derivatives .
Scientific Research Applications
3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Comparison with Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness: 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of two phenyl groups, which can significantly alter its chemical and biological properties compared to other imidazole derivatives. These phenyl groups can enhance the compound’s stability, lipophilicity, and binding interactions with target molecules .
Properties
IUPAC Name |
3-(4,5-diphenylimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-16(22)11-12-20-13-19-17(14-7-3-1-4-8-14)18(20)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAYJFUWEFDOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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